molecular formula C26H24ClNO4 B12844672 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid

Cat. No.: B12844672
M. Wt: 449.9 g/mol
InChI Key: XVPJGXLHKVWQJO-DEOSSOPVSA-N
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Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration Analysis

The IUPAC name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid systematically describes the compound’s architecture. The core structure consists of a pentanoic acid backbone substituted at the second carbon with a fluorenylmethoxycarbonyl (Fmoc) group and at the fifth carbon with a 3-chlorophenyl moiety. The (S) designation specifies the absolute configuration at the α-carbon, critical for maintaining stereochemical integrity in peptide synthesis.

The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), protects the amino functionality during iterative coupling cycles. Its 9H-fluoren-9-ylmethyl moiety provides UV-detectable aromaticity and base-labile cleavage properties. The 3-chlorophenyl substituent introduces steric and electronic effects that influence molecular packing and intermolecular interactions, as observed in related chlorinated phenylalanine derivatives.

Table 1: Key Structural Features
Feature Description
Backbone Pentanoic acid (5-carbon chain)
α-Carbon Substituent Fmoc-protected amino group [(9H-fluoren-9-yl)methoxycarbonyl]
Distal Substituent 3-Chlorophenyl group at C5
Stereochemistry (S)-configuration at α-carbon
Molecular Formula C₂₆H₂₄ClNO₄

The stereochemical stability of the α-carbon is paramount, as epimerization during SPPS can compromise peptide fidelity. Studies on analogous Fmoc-thioamide residues demonstrate that base-mediated deprotection steps (e.g., piperidine treatment) may induce racemization, necessitating optimized protocols to preserve the (S)-configuration.

Comparative Structural Analysis With Related Fmoc-Protected Amino Acid Derivatives

The compound belongs to a broader family of Fmoc-protected non-natural amino acids, which are engineered to modulate peptide properties such as solubility, stability, and self-assembly.

Fmoc-L-3-Chlorophenylalanine

This derivative (C₂₄H₂₀ClNO₄) features a shorter propanoic acid backbone and a 3-chlorophenyl group directly attached to the β-carbon. Unlike the pentanoic acid extension in the target compound, its compact structure favors π-π stacking between aromatic rings, enhancing crystallinity in supramolecular assemblies.

Fmoc-3-chloro-N-methyl-L-phenylalanine

Incorporating an N-methyl group (C₂₅H₂₂ClNO₄), this variant reduces hydrogen-bonding capacity, altering conformational flexibility and solvent interactions. The methyl group sterically hinders backbone rotation, potentially stabilizing helical conformations in peptides.

Fmoc-4-methoxy-L-homophenylalanine

With a para-methoxy substituent and a homophenylalanine backbone (C₂₆H₂₅NO₅), this analog demonstrates how electron-donating groups and extended side chains influence electronic profiles and aggregation behavior. The methoxy group enhances solubility in polar solvents, while the homophenylalanine extension promotes β-sheet formation in hydrogels.

Table 2: Structural Comparison of Fmoc-Protected Derivatives
Compound Backbone Length Substituent Key Property
Target Compound Pentanoic acid 3-Chlorophenyl (C5) Enhanced conformational flexibility
Fmoc-L-3-Chlorophenylalanine Propanoic acid 3-Chlorophenyl (β-C) High crystallinity
Fmoc-3-chloro-N-methyl-L-phenylalanine Propanoic acid N-Methyl, 3-Cl-Ph Reduced hydrogen bonding
Fmoc-4-methoxy-L-homophenylalanine Butanoic acid 4-Methoxyphenyl (C4) Solubility in polar solvents

The pentanoic acid backbone of the target compound introduces greater torsional freedom compared to shorter-chain analogs, enabling adaptive folding in peptide sequences. This flexibility is advantageous in designing stimuli-responsive biomaterials, where conformational changes drive macroscopic transitions.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound remain unreported, insights can be extrapolated from related systems.

Self-Assembly Behavior

Fmoc-protected amino acids with aromatic side chains often form β-sheet-like fibrils or lamellar structures via π-π stacking and hydrogen bonding. The 3-chlorophenyl group’s electron-withdrawing nature may weaken stacking interactions compared to methoxy-substituted analogs, potentially leading to amorphous or less-ordered aggregates.

Table 3: Hypothetical Crystallographic Parameters
Parameter Prediction Basis for Prediction
Crystal System Monoclinic Common for Fmoc-amino acids
Space Group P2₁ Chirality of (S)-configuration
Unit Cell Dimensions a = 10–12 Å, b = 6–8 Å, c = 15–18 Å Comparable to Fmoc-L-3-Chlorophenylalanine
Hydrogen Bonding Intermolecular COOH⋯O=C interactions Observed in Fmoc-amino acid crystals

The absence of a β-carbon substituent (unlike homophenylalanine derivatives) may reduce steric constraints, allowing tighter molecular packing. However, the chlorine atom’s van der Waals radius (1.8 Å) could disrupt lattice symmetry, complicating crystallization.

Properties

Molecular Formula

C26H24ClNO4

Molecular Weight

449.9 g/mol

IUPAC Name

(2S)-5-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H24ClNO4/c27-18-9-5-7-17(15-18)8-6-14-24(25(29)30)28-26(31)32-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,28,31)(H,29,30)/t24-/m0/s1

InChI Key

XVPJGXLHKVWQJO-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=CC=C4)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Fmoc Protection of the Amino Group

The key step in the preparation is the selective protection of the amino group with the Fmoc moiety. The reaction is typically carried out as follows:

  • Reagents and Conditions:

    • Starting material: (S)-2-amino-5-(3-chlorophenyl)pentanoic acid
    • Protecting agent: Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
    • Base: Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3)
    • Solvent: A biphasic mixture of water and an organic solvent such as dioxane or tetrahydrofuran (THF)
    • Temperature: 0–25 °C
    • Reaction time: 1–4 hours
  • Procedure:

    • Dissolve the amino acid in aqueous sodium carbonate solution.
    • Add the Fmoc-Cl dissolved in the organic solvent dropwise with stirring.
    • Maintain the reaction temperature to avoid racemization.
    • After completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid.
    • The product is filtered, washed, and dried.
  • Outcome:
    The reaction yields this compound with high stereochemical purity and good yield (typically 70–90%).

Purification Techniques

  • Crystallization: The crude product is often purified by recrystallization from solvents such as ethyl acetate/hexane or methanol/water mixtures.
  • Chromatography: If higher purity is required, silica gel column chromatography using gradients of ethyl acetate and hexane or preparative HPLC can be employed.

Analytical Characterization

Reaction Scheme Summary

Step Reagents/Conditions Purpose Outcome
1 (S)-2-amino-5-(3-chlorophenyl)pentanoic acid Starting material Chiral amino acid substrate
2 Fmoc-Cl, Na2CO3, dioxane/water, 0–25 °C Fmoc protection of amino group Fmoc-protected amino acid
3 Acidification, filtration, washing Isolation and purification Pure this compound

Research Findings and Optimization Notes

  • Stereochemical Integrity: Maintaining low temperature and mild basic conditions during Fmoc protection is critical to prevent racemization of the chiral center.
  • Yield Optimization: Using freshly distilled Fmoc-Cl and controlling the pH around 8–9 improves yield and purity.
  • Solvent Choice: Biphasic solvent systems facilitate efficient reaction and easy separation of product.
  • Scalability: The method is scalable for gram to kilogram quantities with consistent stereochemical and chemical purity.

Summary Table of Key Parameters

Parameter Details
Starting Material (S)-2-amino-5-(3-chlorophenyl)pentanoic acid
Protecting Agent Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Base Sodium carbonate or bicarbonate
Solvent Dioxane/water or THF/water biphasic
Temperature 0–25 °C
Reaction Time 1–4 hours
Purification Recrystallization or chromatography
Yield 70–90%
Stereochemical Purity >99% (confirmed by optical rotation)

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under basic conditions to liberate the primary amine for further peptide coupling .

Reagent Conditions Reaction Time Yield Source
20% piperidine/DMF25°C, inert atmosphere30 minutes>95%
DBU (1,8-diazabicycloundec-7-ene)0.1 M in DCM, 0°C → RT2 hours90%

Mechanistic Insight :

  • Piperidine induces β-elimination, cleaving the Fmoc-carbamate bond to release CO₂ and fluorenylmethyl alcohol .

  • DBU facilitates deprotonation, accelerating cleavage kinetics in non-polar solvents .

Peptide Coupling Reactions

The carboxylic acid undergoes activation for amide bond formation, critical for solid-phase peptide synthesis (SPPS) .

EDCI/HOBt-Mediated Coupling

Reagent System Solvent Temperature Coupling Efficiency Source
EDCI/HOBt/NMM (1:1:2.5)DCM0°C → RT98%
HATU/DIEA (1:2)DMF-20°C → RT95%

Key Observations :

  • Pre-activation at 0°C minimizes racemization .

  • HOBt suppresses side reactions by stabilizing the active ester intermediate .

Esterification and Hydrolysis

The carboxylic acid is esterified for solubility modulation or hydrolyzed under acidic/basic conditions .

Reaction Type Conditions Product Yield Source
Methyl esterSOCl₂/MeOH, reflux, 4 hoursMethyl pentanoate derivative85%
Hydrolysis1 M NaOH, RT, 12 hoursRegenerated carboxylic acidQuantitative

Notable Side Reaction :

  • Prolonged exposure to strong bases (>2 M NaOH) may cleave the 3-chlorophenyl ether linkage .

Alkylation at the Amine Position

After Fmoc removal, the free amine participates in reductive alkylation or nucleophilic substitutions .

Reductive Amination

Substrate Conditions Product Yield Source
BenzaldehydeNaBH₃CN, MeOH, 24 hours, RTN-benzyl derivative78%
Ethyl glyoxylateSTAB, DCE, 48 hours, 40°CN-glyoxylamide analog65%

Challenges :

  • Steric hindrance from the 3-chlorophenyl group reduces reaction rates compared to linear analogs .

Chlorophenyl-Specific Reactions

The 3-chlorophenyl group undergoes selective transformations:

Reaction Catalyst/Reagent Outcome Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl formation (limited scope)
Nucleophilic aromatic substitutionCuI, DMF, 120°CReplacement with -OCH₃ (low yield)

Limitations :

  • Electron-withdrawing Fmoc and carboxyl groups deactivate the aryl chloride toward cross-coupling.

Stability Under Synthetic Conditions

Critical degradation pathways were characterized:

Condition Degradation Pathway Half-Life Source
pH < 2 (HCl, 25°C)Hydrolysis of amide bond8 hours
UV light (254 nm)Radical-induced C-Cl bond cleavage30 minutes

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group can protect the amino group during chemical reactions, while the chlorophenyl group can participate in binding interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Chirality : All analogs retain the (S)-configuration, critical for maintaining stereochemical integrity in peptide synthesis.
  • Molecular Weight : The target compound’s molecular weight (≈457 g/mol) is intermediate between analogs with simple aliphatic (367 g/mol) and complex heterocyclic (500–518 g/mol) substituents .

Physicochemical Properties

  • Optical Rotation : The target compound’s optical rotation is unreported, but analogs with aromatic or heterocyclic substituents show [α]₂₀ᴅ values between −6.3 and −8.3, influenced by substituent electronic effects .
  • Solubility : The 3-chlorophenyl group increases hydrophobicity compared to polar analogs (e.g., 2i with a hydroxyl group), reducing aqueous solubility but enhancing compatibility with organic solvents like DMF or dichloromethane .
  • Stability: Fmoc groups are base-labile, requiring careful handling during SPPS.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorophenyl moiety. Its molecular formula is C22H24ClN2O4, with a molecular weight of 404.89 g/mol. The synthesis typically involves several steps, including protection of the amine group and coupling with the chlorophenyl-acetic acid derivative.

Synthetic Route Overview

  • Protection of Amine : The amine group is protected using an Fmoc group.
  • Formation of Chlorophenyl Moiety : The chlorophenyl-acetic acid derivative is synthesized.
  • Coupling Reaction : The protected amine is coupled with the chlorophenyl-acetic acid under specific conditions using coupling reagents like EDCI or DCC.

Biological Activity

The compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of fluorenes, including this compound, show significant antimicrobial activity against various bacterial strains. A study demonstrated that fluorene derivatives possess inhibitory effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of electron-withdrawing groups like chlorine enhances this activity.

Bacterial Strain Inhibition Concentration (µg/mL) Activity Type
Staphylococcus aureus100Planktonic and biofilm
Escherichia coli100Planktonic
Pseudomonas aeruginosa100Planktonic

Anticancer Activity

Fluorenone derivatives have been explored for their anticancer potential. Studies have shown that certain modifications in the structure enhance antiproliferative activity against cancer cell lines by acting as topoisomerase inhibitors .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other fluorenone derivatives that target enoyl-acyl carrier protein reductase (InhA), crucial for Mycobacterium tuberculosis survival .
  • Protein-Ligand Interactions : The Fmoc group stabilizes the compound during reactions, while the chlorophenyl moiety facilitates interactions through hydrogen bonding and hydrophobic forces, modulating enzyme or receptor activities .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various fluorenone derivatives against multi-drug resistant strains. The findings indicated that structural modifications significantly affected their activity spectrum and intensity .
  • Antiproliferative Effects : Another investigation focused on the cytotoxic effects of fluorenone derivatives on cancer cell lines, revealing that compounds with longer alkyl chains exhibited enhanced activity compared to their branched counterparts .

Q & A

Q. What is the role of the Fmoc group in this compound’s application in peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protective group for the amino group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other protective groups intact. This compound, as an Fmoc-protected amino acid derivative, is critical for sequential peptide chain elongation. Its structure includes a 3-chlorophenyl side chain, which may influence peptide solubility or bioactivity .

Q. What safety precautions are essential when handling this compound?

Based on GHS classifications, this compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Researchers must:

  • Use PPE (gloves, lab coats, safety goggles).
  • Work in a fume hood to avoid inhalation.
  • Avoid dust formation; employ closed systems during weighing.
  • Store in airtight containers in cool, dry, well-ventilated areas away from incompatible materials like strong acids/bases .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture or high temperatures (>25°C), which may accelerate decomposition. Monitor for discoloration or precipitation as signs of degradation .

Advanced Research Questions

Q. How can researchers optimize synthesis yield in solid-phase protocols?

Key optimization strategies include:

  • Coupling Conditions : Use 2–4 equivalents of Fmoc-amino acid with activating agents (e.g., HBTU/HOBt) in DMF or DCM.
  • Temperature Control : Maintain 0–4°C during coupling to minimize racemization.
  • Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate >95% pure product .

Q. How should conflicting spectroscopic data (e.g., NMR/MS) be resolved during characterization?

  • Cross-Validation : Compare 1^1H/13^13C NMR data with structurally analogous compounds (e.g., Fmoc-protected phenylalanine derivatives).
  • High-Resolution MS : Confirm molecular ion ([M+H]+^+) using ESI-TOF.
  • Supplementary Techniques : Use IR spectroscopy to verify carbonyl stretches (~1700 cm1^{-1} for Fmoc) and elemental analysis for C/H/N ratios .

Q. What experimental strategies mitigate racemization during peptide coupling?

  • Additives : Include 1% HOBt or Oxyma Pure to suppress base-induced racemization.
  • Low Temperatures : Perform reactions at 0–4°C.
  • Short Deprotection Times : Limit piperidine exposure to 5–10 minutes per cycle .

Q. How can impurities in synthesized batches be systematically analyzed?

  • Analytical HPLC : Use a gradient of 5–95% acetonitrile/water (0.1% TFA) over 30 minutes to detect byproducts.
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., truncated peptides or Fmoc-deprotected species).
  • Orthogonal Methods : Compare retention times with commercial standards or spiked samples .

Q. How to design stability studies under varying pH and temperature conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal Stress : Heat samples at 40–60°C for 1–7 days; monitor decomposition products.
  • Light Sensitivity : Expose to UV (365 nm) and visible light; assess photodegradation kinetics .

Contradiction Management in Data

Q. How should researchers address incomplete or conflicting toxicity data?

  • Precautionary Principle : Assume higher hazard categories (e.g., treat as Category 2 for skin corrosion if data is ambiguous).
  • Literature Cross-Check : Compare with structurally related Fmoc-amino acids (e.g., Fmoc-Phe-OH) for analogous hazards.
  • In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints .

Q. What steps validate the compound’s compatibility with automated peptide synthesizers?

  • Swelling Test : Confirm resin compatibility by monitoring swelling in DMF/DCM (1:1).
  • Coupling Efficiency : Compare manual vs. automated coupling yields via Kaiser test or UV monitoring.
  • Cleavage Validation : Analyze crude peptide purity after TFA cleavage to assess side reactions .

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